N-pyridin-3-yl-5-pyrimidin-5-ylfuran-2-carboxamide
Description
N-pyridin-3-yl-5-pyrimidin-5-ylfuran-2-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, a pyrimidine ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-pyridin-3-yl-5-pyrimidin-5-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(18-11-2-1-5-15-8-11)13-4-3-12(20-13)10-6-16-9-17-7-10/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCWWRFVKSLOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pyridin-3-yl-5-pyrimidin-5-ylfuran-2-carboxamide can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles as a catalyst. This method has been shown to be effective in synthesizing pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . The reaction typically involves the use of trimethylamine and magnesium oxide nanoparticles under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of metal-free conditions, such as those involving iodine and tert-butyl hydroperoxide (TBHP), can also be employed to achieve efficient synthesis . These methods are advantageous due to their mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: N-pyridin-3-yl-5-pyrimidin-5-ylfuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s heterocyclic rings make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, TBHP, and various metal catalysts. For example, the use of iodine and TBHP in toluene can promote C-C bond cleavage and facilitate the formation of N-pyridin-2-yl amides .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidative amidation reactions can yield amide derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
N-pyridin-3-yl-5-pyrimidin-5-ylfuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes . Additionally, the compound has demonstrated anticancer activity against lung cancer cell lines and antibacterial and antifungal properties .
Mechanism of Action
The mechanism of action of N-pyridin-3-yl-5-pyrimidin-5-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and growth . By binding to these receptors, the compound can disrupt cellular processes and exert its biological effects.
Comparison with Similar Compounds
N-pyridin-3-yl-5-pyrimidin-5-ylfuran-2-carboxamide can be compared to other similar compounds, such as N-pyridin-2-yl amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share similar structural features and have been studied for their medicinal applications. this compound is unique due to its specific combination of heterocyclic rings, which confer distinct chemical and biological properties.
List of Similar Compounds:- N-pyridin-2-yl amides
- 3-bromoimidazo[1,2-a]pyridines
- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
